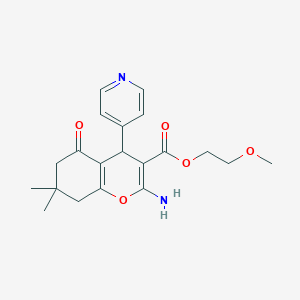![molecular formula C27H18Cl2N4O4 B15014799 4,4'-methanediylbis{N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline}](/img/structure/B15014799.png)
4,4'-methanediylbis{N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups such as nitro and chloro substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which are then subjected to a series of reactions including nitration, chlorination, and condensation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a catalyst, sodium borohydride.
Substitution: Sodium hydroxide, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups results in the formation of corresponding amines, while substitution reactions can yield a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]METHANIMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The nitro and chloro groups play a crucial role in its reactivity and binding affinity, influencing its biological activity and therapeutic potential.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-CHLORO-3-NITROPHENYL)-2-(4-CHLORO-3-NITROPHENYL)ETHANONE
- 4-CHLORO-3-NITROBENZALDEHYDE
- 4-CHLORO-3-NITROANILINE
Uniqueness
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]METHANIMINE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C27H18Cl2N4O4 |
|---|---|
Peso molecular |
533.4 g/mol |
Nombre IUPAC |
1-(4-chloro-3-nitrophenyl)-N-[4-[[4-[(4-chloro-3-nitrophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine |
InChI |
InChI=1S/C27H18Cl2N4O4/c28-24-11-5-20(14-26(24)32(34)35)16-30-22-7-1-18(2-8-22)13-19-3-9-23(10-4-19)31-17-21-6-12-25(29)27(15-21)33(36)37/h1-12,14-17H,13H2 |
Clave InChI |
VUABLYCTNNYYRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[6-(Phenylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}phenol](/img/structure/B15014716.png)
![(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methylphenyl)butanamide](/img/structure/B15014734.png)

![2-bromo-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol](/img/structure/B15014737.png)
![4-[(E)-{2-[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]hydrazinylidene}methyl]-2-methoxyphenol](/img/structure/B15014739.png)

![4-[(E)-({2-[(Naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate](/img/structure/B15014745.png)
![N-cyclohexyl-4-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B15014747.png)
![2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2,6-dimethylphenyl)-2-oxoacetamide](/img/structure/B15014754.png)
![4-methoxybenzyl (2E)-2-{4-[(2-chlorophenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate](/img/structure/B15014759.png)
![(4aR,5aS,9aS,11bR)-9-acetyl-7,9a,11b-trimethylhexadecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-3-yl acetate](/img/structure/B15014769.png)
![(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-(4-methoxyphenyl)butanamide](/img/structure/B15014782.png)

![N'-[(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-methyl-1H-1,2,3-triazol-4-YL]ethylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B15014789.png)
